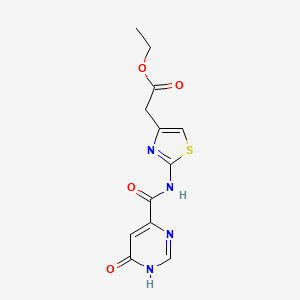

Ethyl 2-(2-(6-hydroxypyrimidine-4-carboxamido)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-2-20-10(18)3-7-5-21-12(15-7)16-11(19)8-4-9(17)14-6-13-8/h4-6H,2-3H2,1H3,(H,13,14,17)(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPVDBCUNKBBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(6-hydroxypyrimidine-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Pyrimidine Ring Formation: The pyrimidine ring can be constructed by the condensation of β-dicarbonyl compounds with amidines.

Coupling Reaction: The thiazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Esterification: The final step involves esterification to introduce the ethyl acetate group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(6-hydroxypyrimidine-4-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Electrophilic reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) can be used under acidic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-(6-hydroxypyrimidine-4-carboxamido)thiazol-4-yl)acetate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(6-hydroxypyrimidine-4-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can bind to active sites of enzymes or receptors, inhibiting their activity. This compound may interfere with key signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Pyrimidine Moieties

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )

- Structure : Contains a pyrimidine ring substituted with a thietane (sulfur-containing three-membered ring) and a thioether-linked ethyl acetate group.

- Key Differences: The thietane group introduces ring strain, which may enhance reactivity or metabolic instability compared to the hydroxypyrimidine carboxamido group in the target compound.

- Synthesis : Prepared via nucleophilic substitution between ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .

Ethyl 2-(2-(2-phenoxyacetamido)thiazol-4-yl)acetate (22a, )

- Structure: Features a thiazole ring with a phenoxyacetamido substituent and an ethyl ester.

- This may result in lower affinity for pyrimidine-binding enzymes or receptors.

- Synthesis: Synthesized via amide coupling between ethyl 2-(2-aminothiazol-4-yl)acetate and phenoxyacetic acid (85% yield) .

Thiazole Derivatives with Urea and Hydrazone Substituents

Compounds 10d, 10e, 10f ()

- Structures :

- 10d : 4-(Trifluoromethyl)phenyl urea substituent.

- 10e : 3-(Trifluoromethyl)phenyl urea substituent.

- 10f : 3-Chlorophenyl urea substituent.

- Key Differences: These compounds incorporate piperazine and urea groups instead of pyrimidine carboxamide.

- Data :

Compound 2q (Ethyl 2-(2-{2-[(6-methoxynaphthalen-2-yl)methylene]hydrazinyl}thiazol-4-yl)acetate, )

- Structure : Contains a hydrazone-linked methoxynaphthalene group.

- Key Differences : The hydrazone moiety may confer chelating properties or redox activity, unlike the carboxamido group in the target compound.

Derivatives with Halogen and Heteroaromatic Substituents

Ethyl 2-(5-bromo-2-(4-(trifluoromethoxy)phenyl)thiazol-4-yl)acetate ()

- Structure : Bromo and trifluoromethoxy groups on the thiazole ring.

Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate ()

- Structure : Pyrimidine-thioether linked to a dimethylpyrazole ring.

- Key Differences : The pyrazole ring introduces additional nitrogen atoms, which may influence binding to metal ions or nucleic acids. The thioether group differs from the acetamide bridge in the target compound, affecting solubility .

Biological Activity

Ethyl 2-(2-(6-hydroxypyrimidine-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound characterized by the presence of both thiazole and pyrimidine rings. These structural components are frequently associated with significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound is synthesized through a series of multi-step organic reactions, including:

- Formation of the Thiazole Ring : This is typically achieved by reacting α-haloketones with thiourea under basic conditions.

- Pyrimidine Ring Formation : The pyrimidine ring is constructed by condensing β-dicarbonyl compounds with amidines.

- Coupling Reaction : The thiazole and pyrimidine rings are coupled via nucleophilic substitution, often using coupling agents like EDCI.

- Esterification : The final step involves introducing the ethyl acetate group using ethanol and an acid catalyst.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity . For instance, some pyrimidine derivatives have demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Effects

Studies have highlighted the antimicrobial properties of thiazole and pyrimidine derivatives. This compound may possess similar effects, potentially acting against bacterial and fungal infections .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways involved in disease processes .

Case Studies and Research Findings

A notable study focused on similar compounds demonstrated that thiazole-pyrimidine hybrids exhibited significant cytotoxicity against several cancer cell lines, including A431 vulvar epidermal carcinoma cells. The results indicated a dose-dependent inhibition of cell growth, migration, and invasion, highlighting their potential as therapeutic agents .

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Study A | A431 | 15 | Cytotoxicity |

| Study B | MCF7 | 20 | Antiproliferative |

| Study C | HeLa | 12 | Inhibition of migration |

Q & A

Q. What synthetic routes are commonly employed for synthesizing Ethyl 2-(2-(6-hydroxypyrimidine-4-carboxamido)thiazol-4-yl)acetate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole ring via cyclization of ethyl 2-bromoacetate with thiosemicarbazide under basic conditions (e.g., NaOH in ethanol) .

- Step 2 : Coupling the thiazole intermediate with a 6-hydroxypyrimidine-4-carboxylic acid derivative using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF .

- Critical Conditions :

- Temperature control (0–5°C during coupling to prevent side reactions).

- Use of inert atmosphere (N₂/Ar) to avoid oxidation of sensitive functional groups.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of analytical techniques is required:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% recommended for biological assays) .

- NMR : Key signals include:

- δ 1.3 ppm (triplet, CH₃ of ethyl ester).

- δ 4.2 ppm (quartet, CH₂ of ethyl ester).

- δ 10.2 ppm (broad singlet, NH of carboxamido group) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 325.08 (calculated for C₁₂H₁₂N₄O₄S) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data observed for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from:

- Solubility Issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity artifacts. Validate activity in multiple cell lines .

- Metabolic Instability : Perform stability assays in liver microsomes (human/rat) to identify labile groups (e.g., ester hydrolysis). Replace the ethyl ester with a methyl or tert-butyl group if needed .

- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity .

Q. How can computational methods guide the design of analogs with improved binding affinity to target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions between the pyrimidine-thiazole core and active sites (e.g., kinase ATP-binding pockets). Prioritize analogs with hydrogen bonds to conserved residues (e.g., Lys68 in MAPK) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups on the pyrimidine ring enhance inhibitory potency .

- ADMET Prediction : SwissADME or ADMETlab2.0 to optimize logP (aim for 2–3) and reduce hepatotoxicity risk .

Q. What mechanistic insights explain the compound’s dual activity as both an antimicrobial and anticancer agent?

- Methodological Answer :

- Antimicrobial Action : Disruption of bacterial DNA gyrase via pyrimidine-thiazole binding to the ATPase domain, validated by gel electrophoresis supercoiling assays .

- Anticancer Activity : Induction of ROS-mediated apoptosis in cancer cells, confirmed by flow cytometry (Annexin V/PI staining) and Western blot (cleaved caspase-3) .

- Contradiction Analysis : Differential effects may arise from tissue-specific metabolism or redox environment. Test in isogenic cell lines (e.g., Nrf2-knockout vs. wild-type) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.